molecular formula C11H15NO6 B014147 Methyl N-Succinimidyl Adipate CAS No. 118380-06-6

Methyl N-Succinimidyl Adipate

Cat. No.: B014147
CAS No.: 118380-06-6
M. Wt: 257.24 g/mol
InChI Key: ILDXDBSWYJDHAL-UHFFFAOYSA-N
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Description

Methyl N-Succinimidyl Adipate (CAS 118380-06-6) is a heterobifunctional crosslinking reagent that serves as a critical tool in biochemical research for conjugating biomolecules. Its structure features an amine-reactive N-hydroxysuccinimide (NHS) ester and a methyl ester group, which can be hydrolyzed to expose a carboxylic acid for further modification. This design facilitates the creation of stable amide bonds with primary amines (e.g., on proteins or antibodies) while providing a spacer arm of approximately 7.2 Å, which helps maintain the functionality of conjugated entities. This compound is extensively utilized in advanced research applications, including: • Bioconjugation: Acts as a versatile linker for attaching proteins, antibodies, or other biomolecules to surfaces, particles, or other molecules, which is fundamental for developing targeted therapies and diagnostic assays. • Drug Delivery Systems: Employed in the formulation of drug delivery vehicles to improve the solubility, stability, and targeting of therapeutic agents. • Diagnostics: Plays a crucial role in creating diagnostic agents by enabling the selective binding of detection molecules to specific biomarkers for early disease detection and monitoring. • Polymer Chemistry & Vaccine Development: Used in synthesizing functionalized polymers for materials science and contributes to the formulation of vaccine adjuvants to enhance immune responses. With a high purity of ≥95% (by assay and NMR), this reagent is supplied as a white solid with a melting point of 51-56°C. It is moisture-sensitive and must be stored at 0-8°C to maintain stability and reactivity. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDXDBSWYJDHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403493
Record name Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118380-06-6
Record name Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Bridging Functional Domains:in the Design of Complex Bioconjugates Like Antibody Drug Conjugates Adcs or Protacs, the Linker Must Be Long Enough to Connect the Different Functional Parts of the Molecule Without Interfering with Their Individual Functions E.g., Antibody Binding and Drug Cytotoxicity . the Choice of Spacer Length is Therefore a Key Optimization Parameter in Therapeutic and Diagnostic Agent Design.

The selection of a crosslinker is thus a strategic decision based not only on its reactive chemistry but also on its physical dimensions. The defined 7.2 Å length of MSA makes it a valuable tool for applications where a specific, moderate distance is required between the conjugated entities.

Utilization of Methyl N Succinimidyl Adipate in Materials Science and Surface Engineering

Polymer Functionalization for Biomedical and Advanced Material Applications

The unique chemical structure of Methyl N-Succinimidyl Adipate (B1204190) makes it a valuable tool for the functionalization of polymers, enabling the development of advanced materials with tailored properties for biomedical applications. The NHS ester group readily reacts with primary amines on polymer backbones or side chains, forming stable amide bonds. thermofisher.comcfplus.cz This reaction is typically carried out under mild conditions, preserving the integrity of both the polymer and the molecule being conjugated.

The methyl ester end of the molecule can be hydrolyzed to a carboxylic acid, which can then be used for subsequent conjugation reactions, often employing carbodiimide (B86325) chemistry. thieme-connect.de This dual reactivity allows for the introduction of a wide range of functionalities onto a polymer scaffold.

Key Research Findings in Polymer Functionalization:

Biomedical Materials: Succinimidyl ester-terminated polymers are utilized to couple with primary amines present in peptides and proteins, creating biocompatible materials. rsc.org These functionalized polymers can also be conjugated with other polymers like polyethylene (B3416737) glycol (PEG) to enhance properties such as solubility and biocompatibility. rsc.org

Drug Delivery Systems: Researchers have explored the use of polymers functionalized with NHS esters for creating drug delivery vehicles. For instance, N-hydroxysuccinimide esters are used to attach targeting ligands or drugs to polymer backbones, facilitating targeted delivery and controlled release. google.commdpi.com

Advanced Materials: In the broader field of materials science, Methyl N-Succinimidyl Adipate and similar crosslinkers are employed to enhance the mechanical, thermal, and chemical properties of polymers and composites. lookchem.com The ability to form covalent crosslinks between polymer chains leads to more robust and durable materials.

Polymer TypeFunctionalization StrategyApplication
Poly(ethylene glycol) (PEG)End-group modification with NHS estersBioconjugation, drug delivery rsc.orggoogle.com
PolynorbornenesPost-polymerization modification using succinimidyl estersCreation of compositionally complex macromolecules acs.org
Polyol-based polymersDerivatization of hydroxyl groups with electrophiles like estersBiodegradable polymers for bioengineering google.com

Surface Chemistry Modifications for Biosensing and Biointerface Engineering

The ability to precisely control surface chemistry is paramount in the fields of biosensing and biointerface engineering. This compound offers a versatile platform for modifying surfaces to achieve specific biological interactions.

A primary application of this compound in surface engineering is the covalent immobilization of biomolecules onto various solid substrates. rsc.orgtcd.iemedchemexpress.comnih.gov The process typically involves the formation of a self-assembled monolayer (SAM) of molecules containing an NHS ester group on a surface, such as gold. tcd.ienih.gov This creates a reactive surface ready for the covalent attachment of proteins, antibodies, or other biomolecules that possess primary amine groups. tcd.ienih.gov

This covalent linkage is crucial for the development of robust and stable biosensors and other bio-interactive devices, as it prevents the leaching of the immobilized biomolecules over time, even under stringent washing conditions.

Examples of Substrates and Immobilized Biomolecules:

Gold Surfaces: Gold is a common substrate due to its inertness and the ease with which it forms SAMs with thiol-containing molecules. N-hydroxysuccinimide ester functionalized SAMs on gold have been used to immobilize proteins for scanning probe microscopy and to study molecular interactions. tcd.ienih.govscience.gov

Agarose (B213101) and Magnetic Beads: NHS-activated agarose and magnetic beads are commercially available and widely used for affinity chromatography and extraction. rsc.org These materials allow for the efficient capture and purification of specific proteins from complex mixtures.

Microarray Slides and Nanoparticles: The surfaces of microarray slides and nanoparticles can be functionalized with NHS esters to create platforms for high-throughput screening and targeted drug delivery. rsc.org

SubstrateFunctionalization MethodImmobilized BiomoleculeApplication
Gold (Au)Self-Assembled Monolayer (SAM) with NHS-esterProteins, PhospholipidsScanning Probe Microscopy, Biosensing tcd.ienih.gov
Agarose BeadsPre-activated with NHS-estersProteins, AntibodiesAffinity Chromatography rsc.org
Magnetic BeadsPre-activated with NHS-estersHaptens for antibody generationImmunoassays rsc.org
Microarray SlidesSurface coating with NHS-ester containing polymersDNA, ProteinsDiagnostics, High-throughput screening rsc.org
NanoparticlesSurface functionalization with NHS-estersFluorescent dyes, EnzymesBioimaging, Biocatalysis rsc.org

By controlling the density of the reactive NHS ester groups on the surface, it is possible to control the density of the immobilized biomolecules. This is a critical parameter in many applications, such as in the development of biosensors where the optimal signal response often depends on the precise spacing of receptor molecules.

Furthermore, the unreacted areas of the surface can be modified with other molecules to prevent non-specific binding of other proteins or cells, a process often referred to as "passivation." This is essential for creating highly specific and sensitive biointerfaces. For instance, polyethylene glycol (PEG) is often used to create surfaces that are resistant to protein adsorption.

The ability to perform a two-step conjugation also allows for the creation of more complex surface architectures. For example, after the initial reaction of the NHS ester, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be used to attach a different type of molecule, leading to a multifunctional surface. This level of control is crucial for engineering sophisticated biointerfaces that can mimic the complexity of natural biological systems.

Analytical and Spectroscopic Characterization of Methyl N Succinimidyl Adipate and Its Conjugates

Mass Spectrometry-Based Characterization of Derivatized Biomolecules

Mass spectrometry (MS) stands as a cornerstone for the analysis of biomolecules derivatized with Methyl N-Succinimidyl Adipate (B1204190). This powerful technique provides precise molecular weight information, allowing for the confirmation of successful conjugation and the determination of the number of crosslinker molecules attached to a biomolecule.

Key Findings from Mass Spectrometry Analysis:

Confirmation of Conjugation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to analyze intact protein conjugates. mpg.de A distinct mass shift corresponding to the addition of the adipate linker is indicative of a successful conjugation reaction. For example, in the characterization of a conjugate between a carrier protein and a saccharide, MALDI-TOF MS revealed a mass difference of 6300 Da compared to the unconjugated protein, which corresponded to an average of eight saccharide molecules bound to each protein. mpg.de

Identification of Cross-linked Peptides: In more complex analyses, such as protein-protein interaction studies, the protein complex is often digested with an enzyme like trypsin after cross-linking. The resulting peptide mixture is then analyzed by liquid chromatography coupled with mass spectrometry (LC-MS/MS). nih.gov This approach allows for the identification of the specific peptides that have been cross-linked, providing valuable information about the spatial arrangement of the proteins. nih.govfenyolab.org

High-Resolution Analysis: High-resolution mass spectrometry techniques, such as those utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) analyzers, provide highly accurate mass measurements. google.comugr.es This level of precision is crucial for distinguishing between different types of cross-links and for identifying any unintended modifications that may have occurred during the reaction. google.comepo.org The use of isotopically labeled cross-linkers, where certain atoms are replaced with heavier isotopes (e.g., ¹³C or ¹⁵N), can further aid in the identification of cross-linked peptides in complex mixtures. google.com

Data Table: Mass Spectrometry in the Analysis of MSA Conjugates

Analytical TechniqueApplicationKey Information Obtained
MALDI-TOF MS Analysis of intact protein-MSA conjugatesMolecular weight of the conjugate, degree of labeling (number of MSA molecules per protein). mpg.de
LC-MS/MS Identification of cross-linked peptides from digested protein complexesSequence of cross-linked peptides, identification of specific amino acid residues involved in the cross-link. nih.gov
High-Resolution MS Detailed characterization of complex cross-linked samplesHigh-accuracy mass measurements for unambiguous identification of cross-linked species and modifications. google.comugr.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl N-Succinimidyl Adipate itself and for confirming the nature of the covalent bond formed upon conjugation. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to provide a detailed picture of the molecule's atomic framework.

Key Findings from NMR Spectroscopy:

Structural Verification of MSA: ¹H and ¹³C NMR spectra are used to confirm the synthesis and purity of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum correspond to the different types of protons present in the molecule, such as those on the succinimide (B58015) ring, the adipate chain, and the methyl ester group. umass.edursc.org Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. rsc.org

Confirmation of Conjugation Chemistry: NMR can be used to follow the reaction of MSA with a biomolecule. For instance, the disappearance of the signals corresponding to the N-hydroxysuccinimide (NHS) ester group and the appearance of new signals corresponding to the newly formed amide bond provide direct evidence of a successful conjugation reaction. umass.edu

Analysis of Labeled Biomolecules: While obtaining high-resolution NMR spectra of large protein conjugates can be challenging, NMR can be used to analyze smaller derivatized molecules or peptides. mpg.de In some cases, specialized NMR techniques or isotopic labeling (e.g., with ¹⁵N or ¹³C) can be used to study the local environment of the cross-link within a larger protein. nih.gov

Data Table: Representative NMR Data for MSA and Related Structures

NucleusCompound/FragmentTypical Chemical Shift (δ) Range (ppm)Multiplicity
¹H Succinimide protons~2.8singlet
¹H Adipate chain (CH₂)1.6-1.8, 2.3-2.5multiplet
¹H Methyl ester (OCH₃)~3.6singlet
¹³C Succinimide carbonyl~170
¹³C Ester carbonyl~173
¹³C Adipate chain (CH₂)24-34
¹³C Methyl ester (OCH₃)~51

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. umass.edursc.org

Chromatographic and Electrophoretic Methods for Product Purity and Separation

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound conjugates and for separating the desired product from unreacted starting materials and byproducts.

Key Findings from Chromatographic and Electrophoretic Analyses:

Purity Assessment: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a widely used method for determining the purity of MSA-derivatized molecules. nih.gov The retention time of the conjugate will differ from that of the unreacted biomolecule and the crosslinker, allowing for their separation and quantification.

Separation and Purification: Following a conjugation reaction, flash chromatography or preparative HPLC is often employed to isolate the purified conjugate. nih.gov Size-Exclusion Chromatography (SEC) is another valuable technique for separating conjugates based on their size, effectively removing smaller molecules like the unreacted crosslinker and hydrolysis byproducts. researchgate.net

Analysis of Protein Conjugates: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method for visualizing the results of a protein conjugation reaction. mpg.de An increase in the molecular weight of the protein, observed as a shift in the band position on the gel, provides a clear qualitative indication of successful conjugation. mpg.de Asymmetrical-Flow Field-Flow Fractionation (AF4) has also been shown to be an effective technique for the separation and characterization of protein conjugates, offering good resolution and the ability to analyze samples without a stationary phase. researchgate.net

Data Table: Separation Techniques for MSA Conjugates

TechniquePrinciple of SeparationApplication
Reverse-Phase HPLC (RP-HPLC) PolarityPurity assessment and purification of conjugates. nih.gov
Size-Exclusion Chromatography (SEC) SizeSeparation of conjugates from unreacted starting materials and byproducts. researchgate.net
SDS-PAGE Molecular WeightQualitative analysis of protein conjugation, visualization of mass shift. mpg.de
Asymmetrical-Flow Field-Flow Fractionation (AF4) Hydrodynamic SizeHigh-resolution separation and characterization of protein conjugates. researchgate.net

Spectrophotometric and Fluorometric Techniques for Reaction Monitoring and Quantification

Spectrophotometric and fluorometric methods offer convenient and often high-throughput ways to monitor the progress of conjugation reactions and to quantify the extent of biomolecule modification.

Key Findings from Spectrophotometric and Fluorometric Analyses:

Monitoring NHS Release: The reaction of the N-hydroxysuccinimide (NHS) ester of MSA with a primary amine results in the release of N-hydroxysuccinimide. The release of NHS can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, providing a real-time assessment of the reaction progress.

Quantification of Amine Modification: Various colorimetric assays can be used to quantify the number of free primary amines remaining on a protein after conjugation with MSA. By comparing the number of free amines before and after the reaction, the degree of modification can be calculated.

Fluorescence-Based Assays: Fluorescent probes that react with primary amines can be used to quantify the extent of conjugation. nih.govacs.org A decrease in fluorescence intensity after the conjugation reaction corresponds to the consumption of primary amines by MSA. Alternatively, if MSA is conjugated to a fluorescently labeled biomolecule, changes in the fluorescence properties can be used to monitor the reaction. nih.gov

Data Table: Spectroscopic Quantification Methods

MethodPrincipleMeasurement
NHS Release Assay Spectrophotometric detection of released N-hydroxysuccinimide.Increase in absorbance over time.
Amine Quantification Assays (e.g., TNBSA, OPA) Colorimetric reaction with remaining primary amines.Decrease in absorbance/color development after conjugation.
Fluorescence-Based Assays Reaction of a fluorescent probe with remaining primary amines.Decrease in fluorescence intensity after conjugation. nih.govacs.org

Comparative Analysis and Methodological Considerations

Comparison of Reactivity and Selectivity with Other N-Hydroxysuccinimide Esters (e.g., Di(N-succinimidyl) adipate)

Methyl N-Succinimidyl Adipate (B1204190) (MSA) is a heterobifunctional crosslinking reagent, a characteristic that fundamentally distinguishes its reactivity and application from homobifunctional analogues like Di(N-succinimidyl) adipate (DSA). scbt.com Both molecules utilize an adipic acid backbone and feature N-Hydroxysuccinimide (NHS) ester reactive groups, which are highly efficient at forming stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. cfplus.czsmolecule.com The reaction typically proceeds optimally in neutral to slightly basic conditions (pH 7-9). cfplus.cz

The primary distinction lies in their functionality. DSA is homobifunctional, possessing two NHS ester groups. cfplus.czchemicalbook.com This allows it to act as a one-step crosslinker, covalently binding two separate amine-containing molecules or intramolecularly linking two amine groups within the same molecule. creative-biolabs.com In contrast, MSA is heterobifunctional, containing one amine-reactive NHS ester and one methyl ester. scbt.comlookchem.com The methyl ester is significantly less reactive towards amines under standard physiological conditions, effectively serving as a "masked" or protected carboxyl group.

This structural difference dictates their strategic use. DSA is employed for direct and rapid crosslinking of proteins to study protein-protein interactions or stabilize protein complexes. smolecule.com MSA, however, is designed for sequential or multi-step conjugation strategies. An amine-containing molecule is first reacted with the NHS ester of MSA. The resulting conjugate, now bearing a terminal methyl ester, can be purified and subjected to a second reaction. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated (for instance, using a carbodiimide (B86325) like EDC) to react with a second amine-containing molecule. This stepwise approach provides greater control over the conjugation process, minimizing the formation of unwanted polymers and allowing for the creation of more defined bioconjugates.

FeatureMethyl N-Succinimidyl Adipate (MSA)Di(N-succinimidyl) adipate (DSA)
Functional Type Heterobifunctional scbt.comHomobifunctional cfplus.cz
Reactive Groups 1x NHS Ester, 1x Methyl Ester lookchem.com2x NHS Ester cfplus.czchemicalbook.com
Primary Target Primary Amines (-NH₂) scbt.comPrimary Amines (-NH₂) cfplus.czcreative-biolabs.com
Reaction Strategy Sequential, two-step conjugationDirect, one-step crosslinking
Primary Use Controlled synthesis of defined bioconjugatesProtein-protein interaction studies, complex stabilization smolecule.com
Spacer Arm Length ~7.2 Å lookchem.comkorambiotech.com~10.1 Å (calculated from similar structures)

Evaluation Against Alternative Amine-Reactive Coupling Reagents (e.g., Carbodiimides)

The formation of amide bonds is a cornerstone of bioconjugation, and N-Hydroxysuccinimide esters like MSA represent one of the major classes of reagents for this purpose. An alternative and widely used class of reagents is the carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC). thermofisher.com A comparative evaluation reveals significant differences in their mechanism, optimal reaction conditions, and byproducts.

Mechanism of Action:

NHS Esters (e.g., MSA): These are considered 'pre-activated' reagents. The NHS ester group reacts directly with a primary amine, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. smolecule.com The reaction is a straightforward nucleophilic acyl substitution.

Carbodiimides (e.g., EDC): These are "zero-length" crosslinkers, meaning no part of the reagent is incorporated into the final amide bond. thermofisher.com They work by activating the carboxyl groups (e.g., on aspartic or glutamic acid residues of a protein) to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This unstable intermediate can then react with a primary amine to form the desired amide bond, releasing a soluble urea (B33335) derivative. peptide.com

Reaction Conditions and Efficiency: The O-acylisourea intermediate formed by carbodiimides is highly susceptible to hydrolysis in aqueous environments, which can significantly lower the yield of the desired conjugate. diva-portal.org Furthermore, the intermediate can rearrange into a stable N-acylurea, an undesired side product that terminates the reaction. nih.gov To enhance efficiency and stability, carbodiimide reactions are frequently supplemented with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). thermofisher.comdiva-portal.org In this two-step, one-pot procedure, EDC first activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS-ester intermediate. thermofisher.com This intermediate is less prone to hydrolysis and reacts efficiently with amines to form the final amide bond. diva-portal.org Essentially, this optimized carbodiimide chemistry relies on the in-situ generation of the same reactive species found on MSA.

ParameterNHS Esters (e.g., MSA)Carbodiimides (e.g., EDC)
Target Group Primary AminesCarboxylic Acids thermofisher.comcreative-proteomics.com
Mechanism Direct acylationActivation of carboxyls via O-acylisourea intermediate thermofisher.com
Linker Type Incorporates spacer armZero-length (reagent not incorporated) thermofisher.com
Aqueous Stability Moderate; NHS ester can hydrolyzeLow (O-acylisourea intermediate); improved by adding NHS diva-portal.org
Common Byproducts N-hydroxysuccinimideUrea derivative, N-acylurea (side product) nih.govpeptide.com
Typical pH pH 7-9 for amine reaction cfplus.czpH 4.5-5.5 for carboxyl activation, then pH 7-8 for amine reaction nih.gov

Strategic Considerations for Spacer Arm Length in Bioconjugation Design

The spacer arm of a crosslinker, the chain of atoms separating the reactive end groups, is a critical design element in bioconjugation. This compound possesses a spacer arm derived from its adipate backbone, which has a length of approximately 7.2 Angstroms (Å). lookchem.comkorambiotech.com The selection of an appropriate spacer length is crucial and has several strategic implications for the outcome of a conjugation experiment.

Future Research Directions and Emerging Applications

Integration with Orthogonal and Bioorthogonal Ligation Chemistries

A significant area of future research lies in the integration of Methyl N-Succinimidyl Adipate (B1204190) with orthogonal and bioorthogonal ligation strategies. These chemistries allow for multiple, specific chemical reactions to occur in the same pot without interfering with one another, a crucial capability for the assembly of complex biomolecular conjugates.

Researchers are exploring the use of heterotrifunctional linkers that incorporate an N-hydroxysuccinimide (NHS) ester for amine coupling, alongside other reactive groups for bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ualberta.ca This approach enables the precise, stepwise construction of multifaceted molecules. For instance, a carbohydrate epitope can be attached via the NHS ester of a linker, which is then conjugated to a scaffold, followed by the attachment of a second, different molecule via a click chemistry reaction. ualberta.ca This strategy has been successfully used to create well-defined, high molecular weight neoglycoconjugates for immunological studies. ualberta.ca

The development of such multi-step, one-pot syntheses is a key focus, aiming to improve the efficiency and yield of complex bioconjugates. beilstein-journals.org These advanced ligation techniques are critical for creating sophisticated structures for targeted drug delivery and diagnostics.

Computational Chemistry and Molecular Dynamics Simulations of N-Succinimidyl Adipate Interactions

To better understand and predict the behavior of Methyl N-Succinimidyl Adipate and related crosslinkers, researchers are increasingly turning to computational chemistry and molecular dynamics (MD) simulations. These powerful tools provide insights into the structural and dynamic aspects of crosslinked protein complexes.

Recent studies have utilized MD simulations to assess the influence of distance restraints from chemical crosslinking on the quality of protein structure models. researchgate.net By simulating the behavior of crosslinkers like Di(N-succinimidyl) adipate (DSA), a related homobifunctional crosslinker, scientists can refine the parameters used in modeling protein structures. researchgate.net These simulations help in developing more accurate restraining potentials for use in coarse-grained modeling, leading to higher-quality structural predictions. researchgate.net

Furthermore, computational approaches are being used to reformat crosslinking mass spectrometry (CXMS) data to provide more precise distance restraints. By modeling the crosslinker as a rigid extension of the modified residue, tighter and more informative restraints can be applied, leading to better-resolved structures and insights into protein dynamics. researchgate.net These computational methods are essential for maximizing the information obtained from experimental crosslinking data.

Innovations in Diagnostic Probes and Targeted Delivery Systems

This compound and its derivatives are proving to be valuable components in the development of innovative diagnostic probes and targeted delivery systems. lookchem.com The ability of the NHS ester to react with primary amines makes it a useful tool for labeling biomolecules with fluorescent dyes or other reporter molecules. medchemexpress.comcreative-biolabs.combroadpharm.com

One emerging application is in the field of Proteolysis-Targeting Chimeras (PROTACs). Di(N-succinimidyl) adipate can act as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by hijacking the cell's own ubiquitin-proteasome system. medchemexpress.comsmolecule.com The adipate chain serves as a flexible spacer connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. medchemexpress.com

In diagnostics, NHS esters are used to create fluorescently labeled probes for detecting and quantifying specific molecules. nih.gov For example, they can be used to label antibodies for use in immunoassays, enhancing the sensitivity and specificity of these diagnostic tools. lookchem.com The development of novel fluorogenic probes that become fluorescent upon reaction with amines is an active area of research, with potential applications in high-throughput screening and cellular imaging. nih.gov

Moreover, the use of succinimidyl esters in the creation of hydrogel-based drug delivery systems is being explored. google.com These hydrogels can encapsulate therapeutic agents and control their release, with the crosslinking density and degradation rate being tunable through the choice of crosslinker and reaction conditions. google.com

Interactive Data Table: Properties of Related Crosslinkers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Toward
This compoundC11H15NO6257.247.2Primary Amines
Di(N-succinimidyl) adipate (DSA)C14H16N2O8340.287.2Primary Amines
Disuccinimidyl glutarate (DSG)C13H14N2O8326.267.7Primary Amines
Disuccinimidyl suberate (B1241622) (DSS)C16H20N2O8368.3411.4Primary Amines

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